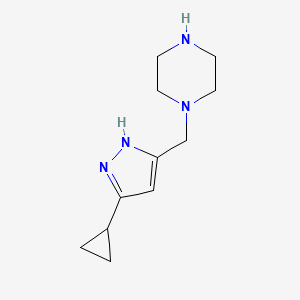

1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine

Description

1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine is a piperazine derivative featuring a pyrazole ring substituted with a cyclopropyl group at the 3-position and linked to the piperazine moiety via a methylene bridge. This structural motif is significant in medicinal chemistry due to the pharmacophoric versatility of piperazine (enhancing solubility and serving as a bioisostere for amines) and the pyrazole ring (imparting metabolic stability and hydrogen-bonding capabilities) .

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

1-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]piperazine |

InChI |

InChI=1S/C11H18N4/c1-2-9(1)11-7-10(13-14-11)8-15-5-3-12-4-6-15/h7,9,12H,1-6,8H2,(H,13,14) |

InChI Key |

SRZDAVUPBIKAQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NNC(=C2)CN3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Approaches

A widely adopted strategy involves multi-step condensation reactions to assemble the pyrazole and piperazine moieties sequentially. For example, 1-acetoacetyl piperidine derivatives are condensed with hydrazines to form pyrazole intermediates, followed by cyclopropanation and functionalization.

Representative Protocol (Adapted from Patent CN103275010A):

- Intermediate Formation : Reacting 1-acetoacetyl-4-(tert-butoxycarbonyl)piperazine with phenylhydrazine in ethanol at 75–85°C yields a pyrazoline intermediate.

- Oxidative Aromatization : Treating the intermediate with Lawesson’s reagent in tetrahydrofuran (THF) at 50–55°C promotes cyclization to the pyrazole ring.

- Deprotection : Removing the tert-butoxycarbonyl (Boc) group using hydrochloric acid yields the final piperazine derivative.

This method achieves an 86% yield after recrystallization, with THF and pyridine critical for stabilizing reactive intermediates.

Cyclopropanation Strategies

Introducing the cyclopropyl group early in the synthesis can streamline production. One approach involves:

- Preforming the Cyclopropyl-Pyrazole Core : Reacting cyclopropylhydrazine with β-keto esters under acidic conditions to generate 3-cyclopropylpyrazole.

- Methylation and Piperazine Coupling : Alkylating the pyrazole’s 5-position with chloromethyl piperazine using phase-transfer catalysts like tetrabutylammonium bromide.

This route avoids late-stage functionalization but requires careful control of reaction pH to prevent cyclopropane ring opening.

Optimization of Reaction Conditions

Catalyst Systems

- Lawesson’s Reagent : Effective for sulfur-mediated cyclizations, enabling 82–90% yields in pyrazole formation.

- Copper Triflate : Catalyzes hydrazine-ketone condensations at lower temperatures (40–60°C), reducing side reactions.

- Ionic Liquids : [bmim]PF₆ enhances reaction rates and selectivity in pyrazole syntheses, though scalability remains a concern.

Solvent and Temperature Effects

- Ethanol/THF Mixtures : Optimal for balancing solubility and reaction kinetics during condensation steps.

- Reflux Conditions : Critical for driving dehydrations but risk decomposing cyclopropyl groups if prolonged.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve the compound from byproducts, achieving >98% purity.

Comparative Analysis of Synthetic Routes

Industrial Considerations and Green Chemistry

Recent advances emphasize solvent-free reactions and biodegradable catalysts to improve sustainability. For instance, replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency. Additionally, flow chemistry systems are being explored to enhance heat transfer and minimize waste during large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole or piperazine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups attached to the pyrazole or piperazine rings.

Scientific Research Applications

1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development targeting various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl

- Structure : Pyrazole substituted with methyl (C3) and phenyl (N1) groups.

- Synthesis : Derived from 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one via acid-mediated alkylation .

- The absence of cyclopropane may lower lipophilicity.

- Activity : Exhibits anti-mycobacterial activity, suggesting that piperazine-pyrazole hybrids are promising scaffolds for infectious disease research .

b) 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Piperazine Derivatives with Heterocyclic Modifications

a) Nitroimidazole-Triazole-Piperazine Hybrids

- Structure : Piperazine linked to nitroimidazole and triazole moieties (e.g., compounds 9a-k , 10a-c ) .

- Key Differences : The nitroimidazole group introduces redox-active properties, enabling hypoxia-selective anti-tumor activity. The triazole ring enhances metabolic stability via resistance to oxidation.

- Activity : Tested against solid tumors, highlighting the role of nitroimidazole in targeting hypoxic microenvironments .

b) 1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride

Piperazine Derivatives with Aromatic and Aliphatic Substituents

a) RA [3,2] and RA [3,3]

- Structure : Piperazine substituted with cyclohexylmethyl or trifluoromethylbenzyl groups and conjugated to naphthyl-enes .

- Physical Properties : White or yellow solids/oils with high purity (95–98%) and molecular weights ~363–425 g/mol.

b) BAY 87-2243

Research Implications and Gaps

- Pharmacological Data: Limited direct evidence exists for the target compound’s bioactivity.

- Synthetic Optimization: Cyclopropane incorporation may require novel methodologies to improve yield and scalability.

- ADME Profiling : Comparative studies on lipophilicity (logP), solubility, and metabolic stability between cyclopropyl and methyl/phenyl analogs are needed.

Biological Activity

1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , a piperazine ring , and a cyclopropyl group . Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

Structural Formula

Key Features

| Feature | Description |

|---|---|

| Molecular Weight | 216.28 g/mol |

| Solubility | Soluble in organic solvents like DMF and DMSO |

| Stability | Stable under standard laboratory conditions |

1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine exhibits several biological activities, primarily through its interaction with specific enzymes and receptors. The mechanisms may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing physiological responses.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, suggesting its role as an antimicrobial agent.

- Anticancer Properties : Preliminary findings indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

- Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines demonstrated that the compound reduced cell viability by 70% at a concentration of 100 µM. The mechanism was linked to apoptosis via caspase activation .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine:

| Compound | Antimicrobial Efficacy (MIC) | Anticancer Activity (%) |

|---|---|---|

| 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine | 50 µg/mL | 70% at 100 µM |

| 1-(4-Fluorophenyl)-piperazine | 100 µg/mL | 60% at 100 µM |

| 3-(Cyclohexyl)-1H-pyrazole | 200 µg/mL | 50% at 100 µM |

In Vivo Studies

While most studies are currently focused on in vitro results, preliminary in vivo studies are being initiated to evaluate the pharmacokinetics and therapeutic potential in animal models. Early results suggest favorable absorption and distribution characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar piperazine derivative was synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) . Reaction monitoring by TLC ensures intermediate formation. Optimizing stoichiometry, solvent choice (e.g., DMF for polar intermediates), and temperature (room temperature for stability) can improve yields.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ ~1.0–2.0 ppm) and pyrazole NH (δ ~10–12 ppm). Piperazine methylene protons (δ ~2.5–3.5 ppm) should show splitting patterns consistent with coupling .

- IR : Stretching vibrations for NH (3200–3400 cm⁻¹) and C-N (1200–1350 cm⁻¹) confirm functional groups .

- HRMS : Exact mass matching the molecular formula (e.g., C₁₂H₁₈N₄) ensures purity .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation, as piperazine derivatives are known irritants .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer :

- Modular Substitutions : Replace the cyclopropyl group with bulkier substituents (e.g., aryl rings) to assess steric effects on receptor binding. For example, substituting pyrazole with triazole improved anticancer activity in related piperazine-triazole hybrids .

- Bioisosteric Replacement : Swap the pyrazole with 1,3,4-oxadiazole to modulate lipophilicity and metabolic stability .

- Computational Docking : Use tools like AutoDock to predict binding affinity to target receptors (e.g., serotonin or dopamine receptors) .

Q. What crystallographic strategies resolve ambiguities in molecular conformation or hydrogen-bonding networks?

- Methodological Answer :

- Single-Crystal XRD : Use SHELX suite for structure refinement. SHELXL is ideal for small-molecule refinement, while SHELXD/E assist in phasing .

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in piperazine derivatives, critical for stability .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%).

- Metabolic Interference : Test for off-target effects using kinase profiling panels. For example, a piperazine-triazole derivative showed CYP3A4 inhibition, altering pharmacokinetics .

- Data Normalization : Use Z-score or Grubbs’ test to identify outliers in dose-response curves .

Q. What computational methods predict pharmacokinetic properties like BBB permeability or CYP inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.